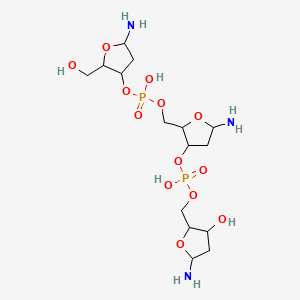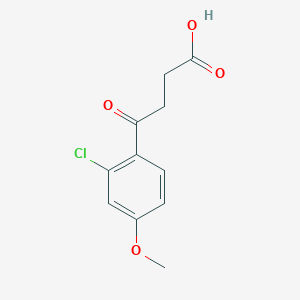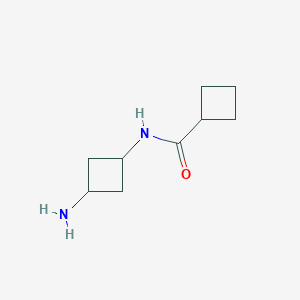
脱氧核糖核酸
描述
科学研究应用
Deoxyribonucleic acid has a wide range of applications in scientific research:
Chemistry: DNA is used in the study of molecular interactions and the development of new chemical sensors.
Biology: It is fundamental in genetics, genomics, and evolutionary studies.
Medicine: DNA is crucial for genetic testing, gene therapy, and the development of personalized medicine.
Industry: DNA is used in biotechnology for the production of recombinant proteins, biofuels, and genetically modified organisms .
作用机制
Target of Action
Deoxyribonucleic acid (DNA) is a molecule that contains the biological instructions that make each species unique . DNA’s primary targets are the cells of an organism. It controls all the chemical changes that take place in cells .
Mode of Action
The synthesis of DNA is controlled by an enzyme called DNA polymerase . A nucleoside triphosphate containing adenine (A), guanine (G), cytosine ©, or thymine (T) uses the −OH group at the 3’ position of deoxyribose to attack the α-phosphorous of the triphosphate group at the 5’ position of the next nucleoside in an SN2 mechanism . This results in a phosphodiester linkage between the 3’ position of the first and 5’ position of the second nucleotide, and a pyrophosphate (diphosphate) is eliminated .
Biochemical Pathways
The unusual complexity of the only pathway leading to DNA precursors, enzymatic reduction of ribonucleotides, is essential for understanding the DNA synthesis phase of a cell . The process involves flexible nucleotide-protein interactions, dithiols as reductant, transition metals (Mn, Fe, Co) for catalysis, and radical intermediates .
Pharmacokinetics
Observing the pre- and post-signs of drug-DNA interaction provides good evidence for the interaction mechanism to be elucidated .
Result of Action
The action of DNA results in the transmission of genetic information from one cell to another, or from one generation to the next . The action of DNase occurs in three phases. The initial phase introduces multiple nicks in the phosphodiester backbone. The second phase produces acid-soluble nucleotides. The third phase, which is the terminal phase, consists of the reduction of oligonucleotides, causing a hyperchromic shift in the UV data .
Action Environment
The action of DNA can be influenced by environmental factors. For instance, DNA has been found to adsorb to soil iron (oxyhydr-)oxides, which could potentially influence its action . Additionally, the pH of the environment can influence the activity of DNA, as certain DNA-related enzymes, such as DNase, have optimal activity at specific pH levels .
准备方法
Synthetic Routes and Reaction Conditions: Deoxyribonucleic acid can be synthesized artificially through various methods. One common method is the polymerase chain reaction (PCR), which amplifies specific DNA sequences using DNA polymerase enzymes. Another method is gene synthesis, where DNA sequences are assembled de novo without a template .
Industrial Production Methods: Industrial production of deoxyribonucleic acid often involves the extraction of DNA from biological samples. This can be done using solution-based or solid-phase extraction methods. Solution-based methods involve the use of organic solvents and salts to precipitate DNA, while solid-phase methods use silica columns or magnetic beads to bind and purify DNA .
化学反应分析
Types of Reactions: Deoxyribonucleic acid undergoes various chemical reactions, including hydrolysis, oxidation, and alkylation. Hydrolysis can break down DNA into its constituent nucleotides, while oxidation can cause damage to the DNA structure. Alkylation involves the addition of alkyl groups to DNA bases, which can lead to mutations .
Common Reagents and Conditions: Common reagents used in DNA reactions include enzymes like DNA polymerase for synthesis, restriction enzymes for cutting DNA, and ligases for joining DNA fragments. Conditions such as temperature, pH, and the presence of metal ions can significantly affect these reactions .
Major Products: The major products of DNA reactions depend on the type of reaction. For example, hydrolysis produces nucleotides, while oxidation can result in various DNA lesions. Alkylation can lead to the formation of adducts that may cause mutations .
属性
IUPAC Name |
[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBASQCACWFTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864161 | |
| Record name | 5-Amino-2-({[{[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy}(hydroxy)phosphoryl]oxy}methyl)oxolan-3-yl (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Deoxyribonucleic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13634 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[1-(2,4-Difluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1418963.png)


![6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1418967.png)
![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)




![3-[(Oxan-4-yl)amino]propanenitrile](/img/structure/B1418981.png)
